BenchChemオンラインストアへようこそ!

4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol

Anticonvulsant Maximal Electroshock Seizure Subcutaneous Pentylenetetrazole

4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol (CAS 796887-46-2), designated Compound X, is a synthetic aminoalkanol derivative within a series of [4-(benzyloxy)benzyl]aminoalkanols originally designed and evaluated for anticonvulsant activity. It possesses a molecular formula of C18H23NO2 and a molecular weight of 285.38 g/mol.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
Cat. No. B315521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCCCO
InChIInChI=1S/C18H23NO2/c20-13-5-4-12-19-14-16-8-10-18(11-9-16)21-15-17-6-2-1-3-7-17/h1-3,6-11,19-20H,4-5,12-15H2
InChIKeyRTGJDXIYDJDCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol – Anticonvulsant Aminoalkanol with Dual MES/ScMet Seizure Model Protection


4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol (CAS 796887-46-2), designated Compound X, is a synthetic aminoalkanol derivative within a series of [4-(benzyloxy)benzyl]aminoalkanols originally designed and evaluated for anticonvulsant activity [1]. It possesses a molecular formula of C18H23NO2 and a molecular weight of 285.38 g/mol. It was identified as one of the few compounds in its series to exhibit dual protection against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) induced seizures in mice, indicating a broader spectrum of anticonvulsant action compared to more potent but MES-selective analogs within the same chemical class [1].

Why Generic Substitution of 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol Fails – Evidence from Comparative Anticonvulsant Profiling


Within the [4-(benzyloxy)benzyl]aminoalkanol series, seemingly minor structural modifications—such as shifting the amino group from the 1-position to the 2-position of the butanol backbone, altering the alkyl substitution pattern, or changing stereochemistry—profoundly alter the pharmacological profile [1]. The most potent analogs (compounds XI, XIII, XV, XVI) exhibit MES-selective activity at doses as low as 30 mg/kg but lack significant ScMet protection, whereas compound X uniquely provides both MES and ScMet protection at 100 mg/kg, with a distinctive temporal shift in protection between the two models [1]. Generic substitution without considering these quantitative and qualitative differences in seizure model coverage and toxicity would compromise experimental reproducibility and therapeutic relevance [1].

4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol – Quantitative Differentiation Evidence Against Closest Analogs


Dual MES and ScMet Seizure Protection vs. MES-Selective Aminoalkanol Analogs XI, XIII, XV, and XVI

Compound X is distinguished from the most potent congeners in its series (XI, XIII, XV, XVI) by its ability to confer protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) seizure models. At a dose of 100 mg/kg (i.p., mice), compound X exhibited 100% anti-MES protection at 0.5 h and 100% anti-ScMet protection at 4 h post-administration [1]. In contrast, compounds XI, XIII, XV, and XVI achieved 100% anti-MES protection at a substantially lower dose (30 mg/kg, i.p.) but were not active in the ScMet test at that dose, indicating a narrower spectrum of anticonvulsant action [1].

Anticonvulsant Maximal Electroshock Seizure Subcutaneous Pentylenetetrazole Seizure Model Spectrum

Temporally Biphasic Protection Profile: Early MES, Late ScMet – A Phenotype Not Shared by MES-Selective Analogs

Compound X demonstrates a temporally biphasic anticonvulsant protection profile: robust MES protection at the early 0.5 h time point that wanes by 4 h, while ScMet protection follows an inverse pattern, emerging fully at 4 h (100% protection) compared to only 40% at 0.5 h [1]. This contrasts with the MES-selective analogs XI, XV, and XVI, which maintain consistent MES protection from 0.5 h to 4 h at 30-100 mg/kg but show no significant ScMet activity at either time point [1]. The shifting protection between seizure models over time suggests distinct pharmacokinetic or mechanistic phases that are unique to compound X within this series.

Pharmacokinetics Time Course Seizure Protection Duration Anticonvulsant

Neurotoxicity Trade-Off: Compound X Shows Higher Acute Neurotoxicity vs. Non-Toxic MES-Selective Analogs at Active Doses

At its active anticonvulsant dose of 100 mg/kg i.p., compound X induced neurotoxicity in 6 of 8 tested mice (75%) as measured by the rotarod test at 0.5 h post-administration, with full recovery (0/8) by 4 h [1]. This acute but transient neurotoxicity contrasts with the MES-selective analogs XI, XV, and XVI, which were reported as 'non-toxic in the active doses' of 30 mg/kg, with no neurotoxicity observed at doses up to 100 mg/kg for XI and up to 300 mg/kg for XV-XVI [1]. This represents a clear therapeutic index trade-off: broader seizure model coverage is associated with a narrower acute safety margin in the rotarod assay.

Neurotoxicity Rotarod Test Therapeutic Index Safety Pharmacology

Calculated Lipophilicity (Log P 2.88) Comparable to Clinically Used Antiepileptics Carbamazepine and Valproate

The calculated partition coefficient (Log P comb., Pallas 3.1.1.2) for compound X is 2.88, placing it within the range of the clinically established antiepileptic drugs carbamazepine (Log P 3.30) and valproic acid (Log P 2.61) [1]. This physicochemical property is critical for predicting passive blood-brain barrier penetration. In contrast, the most potent MES-selective analogs in the series exhibit a spread of Log P values: XI (2.86), XV (3.41), and XVI (3.19), with XV and XVI being notably more lipophilic than compound X [1]. Differences in lipophilicity within this narrow range may influence brain penetration kinetics, tissue distribution, and off-target binding, making direct interchangeability unreliable.

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Property Log P

Structural Basis for Differential Pharmacology: 4-Amino-1-Butanol Backbone vs. 2-Amino or 3-Methyl Substituted Analogs

The defining structural feature of compound X is its linear 4-amino-1-butanol backbone bearing the [4-(benzyloxy)benzyl] substituent, in contrast to the more potent MES-selective analogs which utilize a 2-amino-1-butanol backbone (XI, XIII) or a 3-amino-3-methyl-1-butanol backbone (XV, XVI) [1]. This positional isomerism has a decisive impact on pharmacology: the 2-amino-1-butanol derivatives (XI, XIII) achieve MES protection at 30 mg/kg but lack ScMet activity, while the 4-amino-1-butanol scaffold of compound X enables dual MES/ScMet protection with the characteristic temporal shift [1]. The secondary amine analog XIV (derived from N-methylation of XI) also gained ScMet activity, further supporting that subtle backbone modifications critically tune the spectrum of anticonvulsant action [1].

Structure-Activity Relationship Aminoalkanol Backbone Positional Isomer Medicinal Chemistry

4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol – Validated Research Application Scenarios Based on Comparative Evidence


Broad-Spectrum Anticonvulsant Tool Compound for Dual MES/ScMet Seizure Model Screening

Compound X is the only member of the [4-(benzyloxy)benzyl]aminoalkanol series with confirmed dual protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) seizure models at a single dose level (100 mg/kg i.p., mice) [1]. This makes it suitable as a positive control or reference compound in screening cascades designed to identify novel anticonvulsant agents with broad-spectrum potential, particularly when the goal is to capture both generalized tonic-clonic (MES) and absence/myoclonic (ScMet) seizure types in a single experimental session. MES-selective analogs XI, XIII, XV, and XVI cannot fulfill this dual-model role [1].

Temporal Pharmacodynamics Research – Studying Time-Dependent Seizure Model Protection Shifts

The unique temporal profile of compound X—providing early MES protection (0.5 h, 100%) that decays by 4 h while ScMet protection simultaneously increases from 40% to 100% over the same interval [1]—enables experimental designs that investigate time-dependent pharmacodynamic shifts between seizure substrates. This profile may reflect differential distribution, active metabolite formation, or receptor occupancy kinetics, making compound X a valuable probe for pharmacokinetic-pharmacodynamic (PK-PD) modeling of anticonvulsant action in vivo [1].

Structure-Activity Relationship (SAR) Reference Standard for Aminoalkanol Backbone Optimization

Compound X serves as the benchmark 4-amino-1-butanol derivative in SAR studies of the aminoalkanol anticonvulsant class. Its distinct pharmacological signature (dual MES/ScMet, biphasic time course) compared to the more potent 2-amino-1-butanol (XI, XIII) and 3-amino-3-methyl-1-butanol (XV, XVI) derivatives provides a clear phenotypic readout for medicinal chemistry efforts aimed at optimizing the balance between potency and spectrum breadth within this scaffold [1]. Its intermediate Log P (2.88) also serves as a reference value for tuning CNS penetration in backbone-modified analogs [1].

Acute Neurotoxicity Benchmarking in Anticonvulsant Safety Pharmacology

With a quantifiable acute neurotoxicity rate of 75% (6/8 mice) at its fully active anticonvulsant dose of 100 mg/kg i.p. at 0.5 h, and complete recovery by 4 h [1], compound X provides a defined upper-bound safety benchmark within the aminoalkanol class. It can be used as a comparator in neurotoxicity profiling of new chemical entities, particularly to assess whether structural modifications improve the therapeutic index relative to this well-characterized but neurotoxic reference point [1].

Quote Request

Request a Quote for 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.